
WYE-132: A Comprehensive Technical Guide to
its Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: WYE-132

Cat. No.: B1684011 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
WYE-132, also known as WYE-125132, is a potent and highly selective, ATP-competitive

inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2][3][4][5] It exhibits dual

inhibitory activity against both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2),

key components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in

cancer.[1][4][5][6] This technical guide provides a detailed overview of the structure, chemical

properties, and preclinical pharmacology of WYE-132, including its mechanism of action, in

vitro and in vivo activity, and detailed experimental protocols.

Chemical Structure and Properties
WYE-132 is a pyrazolopyrimidine derivative with the chemical formula C27H33N7O4 and a

molecular weight of 519.6 g/mol .[7] Its chemical structure and key properties are summarized

in the tables below.

Table 1: Chemical Identity of WYE-132
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Property Value Reference(s)

IUPAC Name

4-(4-(4-amino-1-isopropyl-1H-

pyrazolo[3,4-d]pyrimidin-6-

yl)phenyl)-N-(1,4-oxazepan-4-

yl)cyclohexane-1-carboxamide

[7]

Synonyms WYE-125132 [1][2][3][4][5]

CAS Number 1144068-46-1 [7]

Molecular Formula C27H33N7O4 [7]

Molecular Weight 519.6 g/mol [7]

Table 2: Physicochemical Properties of WYE-132
Property Value Reference(s)

Purity ≥98% [7]

Solubility

DMSO: ≥ 100 mg/mL (≥

192.46 mM)Ethanol:

InsolubleWater: Insoluble

[3]

Mechanism of Action and Signaling Pathway
WYE-132 exerts its biological effects through the potent and selective inhibition of mTOR

kinase. It acts as an ATP-competitive inhibitor, binding to the kinase domain of mTOR and

blocking its catalytic activity.[1][4] This inhibition targets both mTORC1 and mTORC2

complexes.

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth,

proliferation, survival, and metabolism. A simplified representation of this pathway and the point

of intervention by WYE-132 is depicted below.
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Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of WYE-132.
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Inhibition of mTORC1 by WYE-132 leads to the dephosphorylation of its downstream

substrates, p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1),

resulting in the suppression of protein synthesis and cell growth.[1] Inhibition of mTORC2

disrupts the phosphorylation and full activation of AKT at serine 473, a key event for promoting

cell survival by inhibiting apoptosis.[1][5]

Preclinical Pharmacology
In Vitro Activity
WYE-132 demonstrates potent enzymatic inhibition of mTOR kinase and significant anti-

proliferative effects across a range of human cancer cell lines.

Table 3: In Vitro Kinase Inhibitory Activity of WYE-132
Kinase IC50 (nM) Reference(s)

mTOR 0.19 [1][4]

PI3Kα 1,179 [4]

PI3Kδ 2,380 [4]

hSMG1 1,250 [4]

WYE-132 displays remarkable selectivity for mTOR over other related kinases, such as the

class I PI3K isoforms, with over 5,000-fold selectivity.[1][4][5]

Table 4: Anti-proliferative Activity of WYE-132 in Human
Cancer Cell Lines
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Cell Line Cancer Type IC50 (nM) Reference(s)

MDA-MB-361 Breast 8 [1]

BT474 Breast 15 [1]

LNCaP Prostate 2 [1]

PC-3 Prostate 10 [1]

U87MG Glioblastoma 20 [1]

A549 Lung 150 [1]

HCT116 Colon 380 [1]

786-O Renal 50 [1]

A498 Renal 30 [1]

In Vivo Activity
Oral administration of WYE-132 has been shown to inhibit tumor growth in various xenograft

models of human cancer.

Table 5: In Vivo Antitumor Efficacy of WYE-132
Tumor Model

Dosing Regimen
(p.o.)

Outcome Reference(s)

MDA-MB-361 (Breast) 25 mg/kg, qd
Tumor growth

inhibition
[1]

U87MG

(Glioblastoma)
50 mg/kg, qd

Tumor growth

inhibition
[1]

A498 (Renal) 50 mg/kg, qd
Tumor growth

inhibition
[1]

786-O (Renal) 50 mg/kg, qd
Tumor growth

inhibition
[1]
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Pharmacodynamic studies in these models demonstrated a dose-dependent inhibition of

mTORC1 and mTORC2 signaling, as evidenced by reduced phosphorylation of S6K and AKT.

[1]

Experimental Protocols
This section provides an overview of the methodologies used to characterize WYE-132.

In Vitro Kinase Assay
The inhibitory activity of WYE-132 against mTOR and other kinases is typically determined

using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer

(TR-FRET) assay or a filter-binding assay.
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Figure 2: General workflow for an in vitro kinase inhibition assay.

A detailed protocol involves incubating the recombinant kinase with a specific substrate and

ATP in the presence of varying concentrations of WYE-132. The extent of substrate

phosphorylation is then quantified to determine the IC50 value.

Cell Viability Assay
The anti-proliferative effects of WYE-132 on cancer cell lines are commonly assessed using a

tetrazolium-based colorimetric assay, such as the MTT or MTS assay.
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Figure 3: Workflow for a typical cell viability assay.
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This method relies on the reduction of the tetrazolium salt by metabolically active cells to a

colored formazan product, the absorbance of which is proportional to the number of viable

cells.

Immunoblotting
To assess the effect of WYE-132 on mTOR signaling pathways within cells, immunoblotting

(Western blotting) is employed.

Protocol:

Cell Lysis: Treat cells with WYE-132 for the desired time, then lyse the cells in a suitable

buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the cell lysates using a

standard method (e.g., BCA assay).

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or

nitrocellulose).

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or

BSA in TBST) to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the

proteins of interest (e.g., phospho-AKT (Ser473), phospho-S6K (Thr389), total AKT, total

S6K, and a loading control like β-actin).

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish

peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and imaging system.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1684011?utm_src=pdf-body
https://www.benchchem.com/product/b1684011?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


WYE-132 is a potent and selective dual mTORC1/mTORC2 inhibitor with significant anti-

proliferative activity in a variety of cancer models. Its well-defined mechanism of action and

preclinical efficacy make it a valuable tool for cancer research and a promising candidate for

further drug development. The data and protocols presented in this guide offer a

comprehensive resource for researchers and scientists working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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